molecular formula C24H23N3O B11542427 4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile

4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B11542427
M. Wt: 369.5 g/mol
InChI Key: VVKXLGTURWAIHQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxyphenyl group, a phenyl group, a piperidinyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One efficient method involves the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. This multicomponent coupling can be catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature, yielding the desired substituted pyridines in moderate to good yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Catalysts and reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 4-(4-Hydroxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile.

    Reduction: Formation of 4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, a phenyl group, a piperidinyl group, and a carbonitrile group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C24H23N3O/c1-28-20-12-10-18(11-13-20)21-16-23(19-8-4-2-5-9-19)26-24(22(21)17-25)27-14-6-3-7-15-27/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3

InChI Key

VVKXLGTURWAIHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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